molecular formula C10H8N4O4 B6355536 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 16459-37-3

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6355536
CAS No.: 16459-37-3
M. Wt: 248.19 g/mol
InChI Key: MNVLIFWKCSLHBX-UHFFFAOYSA-N
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Description

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of suitable linear compounds through a tandem Knoevenagel-cyclocondensation reaction. This reaction involves aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . Another approach involves the use of alumina-silica-supported MnO2 as a recyclable catalyst in water, which facilitates the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One-pot multicomponent reactions (MCRs) are favored due to their efficiency and reduced waste generation. The use of recyclable catalysts and green solvents, such as water, is common in industrial settings to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-methyl ester
  • 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-ethyl ester

Uniqueness

Compared to similar compounds, 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s solubility in aqueous media, making it more versatile for various applications .

Properties

IUPAC Name

5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-2-1-3-7(4-6)14(17)18/h1-5H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVLIFWKCSLHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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